N-[2-(4-ACETYLPIPERAZIN-1-YL)-1-(4-CHLOROBENZENESULFONYL)-2-OXOETHYL]BENZAMIDE
Description
N-[2-(4-Acetylpiperazin-1-yl)-1-(4-chlorobenzenesulfonyl)-2-oxoethyl]benzamide is a synthetic benzamide derivative featuring a complex structure with three key functional groups:
- 4-Acetylpiperazinyl moiety: A modified piperazine ring acetylated at the 4-position, commonly used to enhance solubility and modulate pharmacokinetic properties.
- 4-Chlorobenzenesulfonyl group: A sulfonamide substituent with a chlorine atom at the para position, which may improve metabolic stability and target binding.
- Benzamide backbone: A core structure frequently employed in medicinal chemistry for its versatility in interacting with biological targets.
Properties
IUPAC Name |
N-[2-(4-acetylpiperazin-1-yl)-1-(4-chlorophenyl)sulfonyl-2-oxoethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O5S/c1-15(26)24-11-13-25(14-12-24)21(28)20(23-19(27)16-5-3-2-4-6-16)31(29,30)18-9-7-17(22)8-10-18/h2-10,20H,11-14H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNPICUKLLBPDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C(NC(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-ACETYLPIPERAZIN-1-YL)-1-(4-CHLOROBENZENESULFONYL)-2-OXOETHYL]BENZAMIDE typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the chlorophenyl sulfonyl group and the benzamide moiety. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-ACETYLPIPERAZIN-1-YL)-1-(4-CHLOROBENZENESULFONYL)-2-OXOETHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-[2-(4-ACETYLPIPERAZIN-1-YL)-1-(4-CHLOROBENZENESULFONYL)-2-OXOETHYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-ACETYLPIPERAZIN-1-YL)-1-(4-CHLOROBENZENESULFONYL)-2-OXOETHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The piperazine ring and chlorophenyl group may play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis.
Comparison with Similar Compounds
4-(Azepan-1-ylsulfonyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide ()
- Substituents: Sulfonyl group linked to azepane (7-membered ring) vs. the target’s 4-chlorobenzenesulfonyl group. Thiazol-phenylphenoxy side chain vs. the target’s acetylpiperazine and benzamide.
- The thiazol group in this analog could enhance aromatic stacking interactions with biological targets, unlike the target’s aliphatic acetylpiperazine.
N-[2-(Benzothiazole-2-ylamine)-2-oxoethyl]benzamide ()
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53, )
- Substituents :
- Fluorinated chromen-pyrazolopyrimidine core vs. the target’s benzamide-sulfonyl scaffold.
- Sulfonamide group absent; instead, a fluorinated aromatic system is present.
- Reported Data :
- Inferred Properties :
- The fluorinated chromen system may enhance metabolic stability and target selectivity compared to the target’s chlorobenzenesulfonyl group.
Data Table: Comparative Analysis
Research Findings and Implications
Halogenation (Cl in the target vs. F in Example 53) balances metabolic stability and lipophilicity .
Piperazine vs. Azepane :
- The acetylpiperazine in the target likely enhances aqueous solubility compared to azepane due to the acetyl group’s polarity, critical for oral bioavailability .
Benzamide Core :
- All analogs retain the benzamide backbone, suggesting shared mechanisms such as hydrogen bonding with target proteins.
Biological Activity
N-[2-(4-Acetyipiperazin-1-yl)-1-(4-chlorobenzenesulfonyl)-2-oxoethyl]benzamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and enzyme inhibition. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- IUPAC Name : N-[2-(4-acetyipiperazin-1-yl)-1-(4-chlorobenzenesulfonyl)-2-oxoethyl]benzamide
- Molecular Formula : C_{19}H_{22}ClN_{3}O_{4}S
- Molecular Weight : 419.91 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and bacterial cell membranes. The presence of the piperazine moiety enhances its lipophilicity, facilitating membrane penetration and subsequent interaction with intracellular targets.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of N-[2-(4-acetyipiperazin-1-yl)-1-(4-chlorobenzenesulfonyl)-2-oxoethyl]benzamide against a range of pathogens. The results indicate significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Against Selected Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Activity Level |
|---|---|---|
| Staphylococcus aureus (MRSA) | 8 | Strong |
| Escherichia coli | 16 | Moderate |
| Bacillus subtilis | 4 | Strong |
| Candida albicans | 32 | Weak |
The compound demonstrated strong activity against Staphylococcus aureus and Bacillus subtilis, while showing moderate effectiveness against Escherichia coli and weak activity against Candida albicans .
Enzyme Inhibition Studies
In addition to its antimicrobial properties, the compound has been tested for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are critical in various physiological processes, and their inhibition can lead to therapeutic applications.
Table 2: Enzyme Inhibition Potency
| Enzyme | IC50 (µM) | Inhibition Type |
|---|---|---|
| Acetylcholinesterase | 0.5 | Competitive |
| Urease | 0.8 | Non-competitive |
The results indicate that N-[2-(4-acetyipiperazin-1-yl)-1-(4-chlorobenzenesulfonyl)-2-oxoethyl]benzamide exhibits potent inhibitory effects on both AChE and urease, suggesting its potential use in treating conditions associated with these enzymes .
Case Studies and Research Findings
Case Study 1 : A study conducted on the derivative's effects on MRSA showed that it not only inhibited bacterial growth but also reduced biofilm formation, which is crucial for persistent infections. This finding highlights the compound's potential as an effective treatment option for resistant bacterial strains .
Case Study 2 : Another research effort focused on the compound's interaction with bovine serum albumin (BSA), demonstrating strong binding affinity. This interaction is indicative of the compound's pharmacokinetic properties, suggesting favorable absorption and distribution within biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
